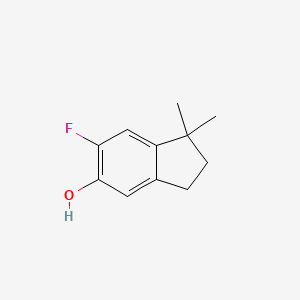

6-Fluoro-1,1-dimethyl-indan-5-ol

Description

Contextualization of Indane Derivatives in Chemical Science

The indane scaffold, consisting of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, is a privileged structure in medicinal chemistry. organic-chemistry.orgbeilstein-journals.org This rigid bicyclic framework provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. organic-chemistry.orgbeilstein-journals.org The versatility of the indane ring system allows for diverse substitution patterns, enabling fine-tuning of a molecule's physicochemical and pharmacological properties. beilstein-journals.org

Numerous indane derivatives have found successful applications as therapeutic agents, demonstrating a broad spectrum of biological activities. nih.gov For instance, the indane structure is a core component of drugs with applications in various therapeutic areas, showcasing its importance as a pharmacophore. organic-chemistry.orgbeilstein-journals.org The established biological relevance of the indane framework makes any new derivative, including 6-Fluoro-1,1-dimethyl-indan-5-ol, a compound of considerable interest.

Significance of Fluorinated Organic Compounds in Advanced Research

The introduction of fluorine into organic molecules has become a powerful strategy in modern drug discovery and materials science. researchgate.netmdpi.com Fluorine is the most electronegative element, and its incorporation can profoundly alter a molecule's properties. researchgate.netmdpi.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, a desirable trait for pharmaceuticals. researchgate.net

Furthermore, the presence of fluorine can influence a molecule's lipophilicity, binding affinity to protein targets, and bioavailability. organic-chemistry.orgnih.gov The strategic placement of fluorine atoms can lead to compounds with improved efficacy and a more desirable pharmacokinetic profile. nih.gov Given these advantages, the fluorination of biologically active scaffolds is a common approach in the development of new and improved therapeutic agents. organic-chemistry.orgresearchgate.net

Research Landscape of this compound and Related Structures

While specific research on this compound is limited, the scientific literature contains studies on closely related fluorinated indane derivatives. For example, fluorinated indanones and indazoles have been synthesized and evaluated for their potential as selective enzyme inhibitors and for other biological activities. beilstein-journals.orgnih.gov These studies demonstrate the feasibility of introducing fluorine into the indane skeleton and the potential for such modifications to yield compounds with interesting biological profiles.

The synthesis of fluorinated indane structures can be achieved through various methods, including the cyclization of appropriately substituted precursors. mdpi.com Research into related compounds provides a foundational knowledge base for the potential synthetic routes to this compound and for predicting its chemical behavior.

Overview of Research Objectives and Scope for this compound

The primary objective in the study of this compound would be to synthesize and characterize the compound to understand its fundamental chemical and physical properties. Subsequent research would likely focus on exploring its potential applications, particularly in medicinal chemistry.

Key research goals would include:

Development of an efficient and scalable synthetic route to this compound.

Thorough spectroscopic and crystallographic characterization to confirm its structure.

Investigation of its biological activity through in vitro screening against a panel of relevant biological targets.

Exploration of its potential as a building block for the synthesis of more complex molecules.

The scope of research would initially be at the laboratory scale, with the potential to expand based on initial findings. The unique combination of the indane framework, gem-dimethyl groups, a hydroxyl group, and a fluorine atom suggests that this compound could exhibit novel biological activities or serve as a valuable tool for chemical biology research.

Compound Data

Table 1: Properties of Related Indane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,1-Dimethylindan | C₁₁H₁₄ | 146.23 | 4912-92-9 nih.gov |

| 5,6-Dimethyl-1-indanone | C₁₁H₁₂O | 160.21 | 16440-97-4 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

6-fluoro-1,1-dimethyl-2,3-dihydroinden-5-ol |

InChI |

InChI=1S/C11H13FO/c1-11(2)4-3-7-5-10(13)9(12)6-8(7)11/h5-6,13H,3-4H2,1-2H3 |

InChI Key |

NTWCGXFFVDIHGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C21)F)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 1,1 Dimethyl Indan 5 Ol

Retrosynthetic Analysis and Key Precursors for 6-Fluoro-1,1-dimethyl-indan-5-ol

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. deanfrancispress.comlibretexts.org This process involves breaking key bonds and converting functional groups (Functional Group Interconversion, FGI) to identify plausible precursors and reaction pathways. lkouniv.ac.in

For this compound, the retrosynthetic analysis can be envisioned as follows:

Functional Group Interconversion (FGI): The final 5-hydroxyl group is a phenol (B47542), which is often reactive under various synthetic conditions. A common strategy is to protect it as a more stable methyl ether (a methoxy (B1213986) group) during the synthesis. The final step in the forward synthesis would therefore be a demethylation. This FGI leads back to the precursor 6-fluoro-5-methoxy-1,1-dimethylindane .

C-N/C-O Disconnections: The primary structure is the indane core. The gem-dimethyl group at the C1 position can be disconnected, suggesting its formation from a ketone precursor, 6-fluoro-5-methoxy-1-indanone . This disconnection simplifies the structure by removing the quaternary carbon center.

Strategic Bond Disconnection (Friedel-Crafts): The indanone ring itself can be disconnected via a retrosynthetic Friedel-Crafts reaction. youtube.com This involves breaking the bond between the aromatic ring and the carbonyl carbon (C4a-C5) and the adjacent C1-C2 bond of the cyclopentanone (B42830) ring. This leads to a substituted phenylpropanoic acid derivative, specifically 3-(3-fluoro-4-methoxyphenyl)-3-methylbutanoic acid .

Final Precursor Identification: This butanoic acid derivative can be traced back to simpler, commercially available starting materials. The aromatic portion points to 3-fluoro-4-methoxytoluene , and the aliphatic chain points to a four-carbon acylating agent derived from isobutyric acid, such as isobutyryl chloride .

This analysis identifies 3-fluoro-4-methoxytoluene and an isobutyryl derivative as the key foundational precursors for the synthesis of this compound.

Strategies for Indane Core Formation in this compound Synthesis

The formation of the bicyclic indane system is the central challenge in the synthesis of this compound. Several cyclization strategies are available to construct this scaffold.

Friedel-Crafts Acylation Approaches (e.g., from 6-fluoro-1-indanone (B73319) derivatives)

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for synthesizing 1-indanones. orgsyn.orgresearchgate.net The reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acid chloride under the influence of a strong acid catalyst. beilstein-journals.org

In the context of the target molecule, a precursor such as 3-(3-fluoro-4-methoxyphenyl)-3-methylbutanoic acid would be subjected to cyclization. The reaction is promoted by Lewis acids (e.g., AlCl₃) or Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid. The electrophilic acylium ion generated from the carboxylic acid attacks the electron-rich aromatic ring at the position ortho to the alkyl group, leading to the formation of the five-membered ketone ring and yielding 6-fluoro-5-methoxy-1,1-dimethyl-1-indanone . The use of Meldrum's acid derivatives has also been reported as an efficient alternative to traditional acid chlorides for preparing 2-substituted 1-indanones. orgsyn.org

Table 1: Representative Conditions for Friedel-Crafts Indanone Synthesis

| Precursor Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Arylpropionic Acid | Polyphosphoric Acid (PPA) | Heat (e.g., 100 °C) | Moderate to High | beilstein-journals.org |

| 3-Arylpropionic Acid | Methanesulfonic Acid | Heat (e.g., 100 °C) | High | beilstein-journals.org |

| 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) | Inert Solvent, 0 °C to RT | Good to High | researchgate.net |

Cyclization Reactions for the Indan-5-ol Scaffold

The synthesis of the indan-5-ol scaffold relies on intramolecular cyclization where the hydroxyl group (typically protected as a methoxy ether) is already present on the aromatic precursor. The cyclization step solidifies the bicyclic core. The choice of reaction depends on the specific functionalities present in the acyclic precursor. These reactions are fundamental in creating the fused ring systems common in many biologically active molecules.

Nazarov Cyclization in Fluorinated Indanone Synthesis

The Nazarov cyclization is another key strategy for forming five-membered rings, including indanones. This reaction involves the acid-catalyzed conrotatory electrocyclic closure of a divinyl ketone to form a cyclopentenyl cation, which is then trapped to give the product. Recent advancements have demonstrated the utility of this reaction in creating highly substituted and fluorinated indanones.

For instance, a tandem Nazarov cyclization followed by an electrophilic fluorination has been developed, catalyzed efficiently by a Cu(II) complex. This method allows for the stereoselective synthesis of fluorine-containing 1-indanone (B140024) derivatives. While this specific tandem reaction introduces fluorine onto the newly formed cyclopentanone ring, the underlying Nazarov cyclization itself is a valid approach for constructing the indanone core from a suitable divinyl ketone precursor derived from a fluorinated aromatic ring.

Introduction of the 1,1-Dimethyl Moiety in this compound

The introduction of the gem-dimethyl group at the C1 position is a critical step. This can be achieved through several methods, most commonly starting from the corresponding 1-indanone.

One effective method is the exhaustive methylation of the C1 position of 6-fluoro-5-methoxy-1-indanone . This can be challenging as it requires forcing conditions. A more common and controlled approach involves the reaction of the ketone with an excess of a strong organometallic nucleophile, such as a Grignard reagent (methylmagnesium bromide, CH₃MgBr) or an organolithium reagent (methyllithium, CH₃Li).

The reaction proceeds in two stages:

Nucleophilic Addition: The first equivalent of the methyl nucleophile attacks the carbonyl carbon of the indanone, forming a tertiary alkoxide intermediate.

Substitution/Elimination and Addition: While direct double addition to a ketone is not possible, the intermediate tertiary alcohol can be converted to a leaving group and subsequently substituted, or the ketone can be methylated sequentially. A practical approach is the sequential α-methylation of the ketone using a strong base like potassium tert-butoxide (KOt-Bu) and an alkylating agent like iodomethane (B122720) (CH₃I), which can install the two methyl groups one at a time. nih.gov

Alternatively, if the synthesis starts from a precursor without the ketone, such as 6-fluoro-5-methoxyindane , the gem-dimethyl group cannot be introduced in this manner. In such cases, the dimethyl group must be incorporated into the carbon skeleton before the cyclization step, as outlined in the retrosynthetic analysis using an isobutyryl derivative.

Incorporation of the 5-Hydroxyl Group in this compound

The final step in the proposed synthetic route is the incorporation, or rather, the deprotection, of the 5-hydroxyl group. Phenolic hydroxyl groups can interfere with many organometallic and acidic reactions used in the synthesis. Therefore, it is synthetically advantageous to protect this group as a stable ether, most commonly a methyl ether (methoxy group), throughout the reaction sequence.

The precursor carried through the synthesis is 6-fluoro-5-methoxy-1,1-dimethylindane . The conversion of this methoxy group to the final hydroxyl group is achieved by ether cleavage. This demethylation is a standard transformation in organic synthesis and can be accomplished using several potent reagents:

Boron Tribromide (BBr₃): This is a highly effective and common reagent for cleaving aryl methyl ethers. It readily reacts with the ether oxygen, followed by workup to yield the phenol.

Hydrobromic Acid (HBr): Concentrated HBr at high temperatures can also cleave the ether bond.

Trimethylsilyl Iodide (TMSI): This reagent can also be used for mild cleavage of ethers.

This final deprotection step yields the target molecule, This compound .

Stereoselective Synthesis of this compound and its Enantiomers

The presence of a chiral center at the C5 position of the indanol ring necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of this compound. The primary strategies would likely revolve around the asymmetric reduction of a corresponding prochiral ketone, 6-Fluoro-1,1-dimethyl-indan-5-one.

Chiral Auxiliaries and Catalysis in Enantiopure Synthesis

The use of chiral auxiliaries temporarily attached to a substrate to direct the stereochemical outcome of a reaction is a well-established method in asymmetric synthesis. However, for a tertiary alcohol like this compound, this approach is less direct than catalytic asymmetric reduction.

A more probable route involves the asymmetric reduction of the precursor ketone using chiral catalysts. This can be achieved through various methods, including chiral borane (B79455) reagents or transition metal catalysts with chiral ligands. For instance, the use of a chiral oxazaborolidine catalyst, as developed by Corey, Itsuno, and others (the CBS reduction), is a powerful tool for the enantioselective reduction of prochiral ketones to secondary alcohols.

Another prominent method is catalytic asymmetric transfer hydrogenation (ATH), often employing ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands. These catalysts facilitate the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, yielding the chiral alcohol with high enantiomeric excess.

Table 1: Hypothetical Catalytic Systems for Asymmetric Reduction of 6-Fluoro-1,1-dimethyl-indan-5-one

| Catalyst System | Chiral Ligand/Auxiliary | Expected Outcome |

| CBS Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | Enantioselective reduction to the corresponding (R)- or (S)-alcohol |

| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(II) with a chiral diamine (e.g., TsDPEN) | High enantiomeric excess of the desired alcohol |

| Chiral Hydride Reagents | Lithium aluminum hydride modified with a chiral alcohol (e.g., (R)-(+)-BINOL) | Enantiomerically enriched alcohol product |

Diastereoselective Approaches to this compound

Diastereoselective methods could be employed if a chiral center is already present in the molecule during the formation of the C5-hydroxyl group. For instance, if a chiral auxiliary were attached elsewhere on the indane ring, it could direct the facial attack of a reducing agent on the ketone.

However, a more common diastereoselective strategy involves the resolution of a racemic mixture. Racemic this compound could be reacted with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, to form a pair of diastereomeric esters. These diastereomers, having different physical properties, could then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of the target alcohol.

Optimized Reaction Conditions and Yields for this compound (e.g., Temperature, Solvent, Catalyst)

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis. The synthesis of the precursor, 6-fluoroindan-1-one, can be achieved through methods like the Friedel-Crafts acylation of a suitable fluorinated aromatic compound. The subsequent gem-dimethylation at the C1 position would likely involve reaction with an excess of methyl iodide in the presence of a strong base like sodium hydride.

For the key stereoselective reduction step, typical optimized conditions would be as follows:

Table 2: Hypothetical Optimized Conditions for the Asymmetric Reduction of 6-Fluoro-1,1-dimethyl-indan-5-one

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical e.e. (%) |

| Asymmetric Reduction | (R)-CBS catalyst, BH3·SMe2 | Tetrahydrofuran (THF) | -20 to 0 | 2-4 | >90 | >95 |

| Asymmetric Transfer Hydrogenation | [RuCl2(p-cymene)]2, (S,S)-TsDPEN, HCOOH/NEt3 | Dichloromethane (DCM) | 25-40 | 12-24 | >95 | >98 |

The choice of solvent can significantly impact the reaction. Aprotic solvents like THF and DCM are commonly used for these reductions. Temperature control is also critical; lower temperatures often lead to higher enantioselectivity. The catalyst loading is typically kept low, in the range of 1-5 mol%, to ensure efficiency and cost-effectiveness. The final yield would also depend on the purification method, which would likely involve column chromatography.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 1,1 Dimethyl Indan 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis of 6-Fluoro-1,1-dimethyl-indan-5-ol

No experimental data is available for the NMR analysis of this compound.

Proton NMR (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR chemical shift data for this compound is not available in the surveyed literature.

Carbon-13 NMR (¹³C NMR) Characterization

Specific ¹³C NMR data for this compound is not available.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Environment

Specific ¹⁹F NMR data for this compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No data from two-dimensional NMR experiments for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

No experimental IR spectrum for this compound is publicly available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound

No mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound has been found.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Chiral this compound

The determination of the absolute configuration of a chiral molecule, such as this compound, is a critical aspect of its chemical characterization, with significant implications for its biological activity and physical properties. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques employed for the non-destructive assignment of the absolute stereochemistry of chiral molecules in solution.

Theoretical Framework:

Both VCD and ECD spectroscopy measure the differential absorption of left and right circularly polarized light. ECD spectroscopy observes these differences in the ultraviolet-visible region, corresponding to electronic transitions within the molecule. VCD, a more recent and complementary technique, measures the differential absorption in the infrared region, corresponding to vibrational transitions.

The process of assigning the absolute configuration using these methods typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. The general workflow is as follows:

Conformational Analysis: A thorough conformational search of the target molecule is performed using computational methods to identify all low-energy conformers.

Spectra Calculation: For each stable conformer, the VCD and ECD spectra are calculated using theoretical models, most commonly Density Functional Theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted relative populations (based on the Boltzmann distribution) and summed to generate a theoretical spectrum for each enantiomer (R and S).

Comparison and Assignment: The calculated spectra for the R- and S-enantiomers are then compared with the experimentally measured VCD and ECD spectra of the synthesized or isolated compound. The absolute configuration is assigned based on the enantiomer whose calculated spectrum shows the best agreement with the experimental data.

Application to this compound:

The comparison between the experimental and theoretical spectra would ideally be presented in data tables, quantifying the agreement through metrics such as the similarity index.

Hypothetical Data Tables:

If experimental data were available, a comparison of key VCD and ECD bands might be presented as follows. It is crucial to reiterate that the following tables are purely illustrative examples of how such data would be presented and are not based on actual experimental findings for this compound.

Table 1: Hypothetical Comparison of Experimental and Calculated VCD Frequencies and Intensities for (R)-6-Fluoro-1,1-dimethyl-indan-5-ol

| Experimental Frequency (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated Frequency (cm⁻¹) | Calculated ΔA x 10⁻⁵ | Vibrational Assignment |

| 2980 | +2.5 | 2985 | +2.8 | C-H stretch (methyl) |

| 1610 | -1.8 | 1605 | -2.1 | C=C stretch (aromatic) |

| 1250 | +3.1 | 1255 | +3.5 | C-O stretch |

| 1100 | -0.9 | 1105 | -1.2 | C-F stretch |

Table 2: Hypothetical Comparison of Experimental and Calculated ECD Wavelengths and Molar Ellipticities for (S)-6-Fluoro-1,1-dimethyl-indan-5-ol

| Experimental Wavelength (nm) | Experimental Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Calculated Wavelength (nm) | Calculated Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |

| 280 | +5,200 | 282 | +5,500 | π → π |

| 230 | -8,100 | 235 | -8,500 | π → π |

Without access to published research specifically detailing the VCD and ECD analysis of this compound, any further discussion would be speculative. The robust and reliable assignment of its absolute configuration would necessitate dedicated experimental and computational studies.

Theoretical and Computational Investigations of 6 Fluoro 1,1 Dimethyl Indan 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure of 6-Fluoro-1,1-dimethyl-indan-5-ol

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into a molecule's reactivity, stability, and spectroscopic properties. Such calculations for this compound would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A specific FMO analysis for this compound has not been reported in the available literature. A hypothetical analysis would involve calculating the energies of the HOMO and LUMO. This would allow for the determination of the HOMO-LUMO gap and provide insights into the molecule's potential reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| No published data is available for this compound. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, an ESP map would be expected to show a region of high electron density around the oxygen atom of the hydroxyl group and the fluorine atom, making these sites potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would likely be a region of positive potential, indicating its role as a hydrogen bond donor. However, no specific ESP maps for this compound have been published.

Conformational Analysis of this compound using Molecular Mechanics and Dynamics

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule and to understand its flexibility. This is typically achieved through computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are generally less computationally intensive than DFT.

A conformational analysis of this compound would explore the rotational freedom around its single bonds and the puckering of the five-membered ring in the indan (B1671822) structure. The presence of the gem-dimethyl group on the indan ring would significantly influence its conformational preferences. To date, no such analysis for this compound has been found in the scientific literature.

Molecular Docking Simulations of this compound with Biological Targets (Preclinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

No preclinical molecular docking studies for this compound have been published. Such studies would be crucial in identifying potential protein targets and elucidating the molecular basis of its hypothetical biological activity.

Ligand-Receptor Interaction Prediction

In a hypothetical docking study, the interactions between this compound and a target protein's binding site would be analyzed. Key interactions could include hydrogen bonds formed by the hydroxyl group, and potentially halogen bonds involving the fluorine atom. The dimethyl-indan core would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Binding Affinity Estimation

Molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. Without any published docking studies, the binding affinity of this compound for any biological target remains unknown.

Table 2: Hypothetical Molecular Docking Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Target Protein | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues |

| - | - | - |

| No published data is available for this compound. |

Quantum Chemical Studies on Reactivity and Reaction Mechanisms Involving this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the chemical reactivity of complex organic molecules. For this compound, these computational methods can provide deep insights into its reactivity patterns and the mechanisms of its potential chemical transformations. Such studies typically focus on the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) maps, and the calculation of various reactivity descriptors.

The reactivity of phenolic compounds is largely governed by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution. byjus.com This effect is modulated by other substituents on the ring. In the case of this compound, the fluorine atom at the 6-position and the fused dimethyl-substituted aliphatic ring at the 1- and 2-positions introduce additional electronic and steric influences.

Computational models, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the geometry of the molecule and calculate its electronic properties. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. sciencepub.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. imist.ma

Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -5.89 |

| ELUMO | 1.75 |

| Energy Gap (ΔE) | 7.64 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical ranges for similar phenolic compounds.

The distribution of the HOMO and LUMO across the molecule is also critical. For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating that these are the primary sites for electrophilic attack. researchgate.net The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the electron density distribution on the ring. semanticscholar.org

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative potential is expected to be concentrated around the hydroxyl oxygen and at the ortho and para positions relative to the hydroxyl group, which are the C4 and C7 carbons, respectively.

Predicted Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group is a strong ortho-, para-director. byjus.com Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation are predicted to occur primarily at the positions ortho and para to the -OH group. In this compound, the position para to the hydroxyl group (C7) is unsubstituted. The ortho position (C4) is also available. The other ortho position (C6) is occupied by the fluorine atom.

Computational studies can model the reaction pathways for such substitutions by locating the transition states and calculating the activation energy barriers. nih.gov For instance, in a hypothetical nitration reaction, the formation of the σ-complex (Wheland intermediate) is a key step. nih.gov The relative energies of the transition states for attack at the C4 and C7 positions would determine the regioselectivity of the reaction.

Hypothetical Activation Energies for Electrophilic Nitration

| Position of Attack | Relative Activation Energy (kcal/mol) |

| C4 (ortho) | 16.5 |

| C7 (para) | 14.2 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution on substituted phenols.

These hypothetical values suggest that electrophilic attack would be favored at the C7 (para) position due to a lower activation energy barrier, a common trend observed in many substituted phenols. usda.gov Steric hindrance from the adjacent 1,1-dimethyl group might also disfavor attack at the C4 position.

Furthermore, quantum chemical methods can be used to investigate reaction mechanisms involving the phenolic hydroxyl group itself, such as its antioxidant activity through hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms. nih.gov The O-H bond dissociation enthalpy (BDE) is a key parameter in the HAT mechanism, with lower BDE values indicating greater antioxidant potential. mdpi.com The presence of the electron-donating dimethyl-indan moiety would likely influence the O-H BDE.

Biological Activity and Mechanistic Studies of 6 Fluoro 1,1 Dimethyl Indan 5 Ol Preclinical

In Vitro Biological Activity Evaluation of 6-Fluoro-1,1-dimethyl-indan-5-ol

Other Relevant Pharmacological Activities

Without primary research data, any attempt to describe the biological activity of this compound would be speculative and would not meet the standards of scientific accuracy. Further investigation and publication of research findings in peer-reviewed journals are necessary before a comprehensive and authoritative article on the preclinical biological activity of this compound can be composed.

No Preclinical Biological Activity Data Available for this compound

Following a comprehensive review of publicly available scientific literature, no specific preclinical data regarding the biological activity or molecular mechanisms of the chemical compound This compound could be identified. As a result, the generation of a detailed article focusing on its target identification, pathway analysis, and downstream cellular effects is not possible at this time.

Scientific research on the biological effects of chemical compounds is highly specific. While the broader class of indane-based molecules has been a subject of investigation in medicinal chemistry, these findings cannot be directly and accurately attributed to the specific compound .

For context, research on related indane structures has indicated potential interactions with significant biological targets. For instance, certain derivatives containing an indane moiety have been explored for their ability to modulate the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.govnih.gov Additionally, other indane derivatives have been investigated as potential modulators of the Retinoid X Receptor (RXR), another key nuclear receptor that plays a role in various physiological processes. google.comnih.govnih.govwikipedia.org The 1-indanone (B140024) scaffold, a structure related to the indan-ol of the requested compound, is also present in molecules with a wide array of biological activities. beilstein-journals.org

However, it is crucial to reiterate that this information pertains to related but distinct molecules. Without direct experimental evidence on This compound , any discussion of its biological activity would be speculative and would not meet the required standards of scientific accuracy. The requested article, with its detailed focus on preclinical mechanistic studies, cannot be constructed in the absence of primary research data for this specific compound.

Structure Activity Relationship Sar Studies of 6 Fluoro 1,1 Dimethyl Indan 5 Ol

Impact of Fluorine Substitution on Biological Activity of 6-Fluoro-1,1-dimethyl-indan-5-ol Analogues

The introduction of a fluorine atom into a drug candidate's structure is a common strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, yet it is small in size (similar to a hydrogen atom), which allows it to act as a bioisostere of hydrogen. In the context of this compound, the fluorine atom at the 6-position can significantly influence its biological profile in several ways.

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity of the adjacent hydroxyl group at the 5-position. This change in pKa can affect the compound's ionization state at physiological pH, influencing its ability to cross cell membranes and interact with receptor sites.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a potential site of metabolic oxidation (like an aromatic ring) can block this metabolic pathway. This "metabolic blocking" can increase the compound's half-life and bioavailability.

Receptor Binding Interactions: The fluorine atom can engage in unique, non-covalent interactions with protein targets, including dipole-dipole, hydrogen bonds (with the C-F bond acting as a weak acceptor), and multipolar C-F···C=O interactions. These interactions can enhance binding affinity and selectivity for a specific receptor. nih.gov

Conformational Effects: The substitution of hydrogen with fluorine can influence the conformation of the molecule, which may lead to a more favorable orientation for binding to a biological target.

While beneficial, excessive fluoride (B91410) exposure can have detrimental effects on various cellular processes, often initiated by increased oxidative stress. nih.gov However, the covalently bound fluorine in organofluorine compounds like this compound behaves very differently from free fluoride ions. The focus in drug design is on the positive modulatory effects the C-F bond imparts on the molecule's activity. nih.govmdpi.com

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Unsubstituted Analogue (1,1-dimethyl-indan-5-ol) | Fluorinated Analogue (this compound) | Implication for Biological Activity |

| Electronegativity at C6 | Low (Hydrogen) | High (Fluorine) | Alters local electronic environment, potentially enhancing binding affinity through new polar interactions. |

| Metabolic Stability at C6 | Susceptible to oxidation | Blocked from oxidation | Increased biological half-life and duration of action. |

| Acidity of 5-OH Group | Baseline pKa | Lower pKa (more acidic) | Modifies ionization state, affecting solubility, membrane permeability, and hydrogen bonding capacity. |

| Lipophilicity (LogP) | Baseline | Increased | Can enhance membrane permeability, but excessive lipophilicity may lead to non-specific binding. |

Role of Indane Core Modifications on Activity Profile

Studies on related indane derivatives have shown that modifications to this core can have profound effects on the biological activity profile. For instance, research on indane dimers developed for anti-inflammatory purposes revealed that changes in substitution and stereochemistry at the C-1 and C-2 positions of the indane scaffold were critical for their activity. nih.gov These compounds demonstrated modulation of cytokines like IL-6, TNF-α, and IL-8, and inhibited nitric oxide (NO) release and the 5-lipoxygenase (5-LOX) enzyme. nih.gov This highlights that the indane core is not merely a passive scaffold but an active participant in the molecule's mechanism of action. Modifications such as altering ring saturation, introducing heteroatoms, or changing substituents on the aliphatic portion of the indane ring would be expected to significantly impact the activity of this compound analogues.

Influence of Dimethyl Groups on Receptor Interactions

The gem-dimethyl group at the C-1 position of the indane core is a key structural feature. These two methyl groups have several important roles in shaping the molecule's interaction with biological targets.

Steric Bulk and Conformational Lock: The dimethyl substitution creates a quaternary carbon center, which introduces significant steric bulk. This bulk can serve to orient the rest of the molecule within a receptor's binding pocket, potentially leading to increased selectivity. It also "locks" the conformation of the five-membered ring, reducing its flexibility. This pre-organization of the molecule into a specific shape can reduce the entropic penalty upon binding, leading to higher affinity.

Lipophilic Interactions: The methyl groups are hydrophobic and can form favorable van der Waals interactions within lipophilic pockets of a receptor.

Metabolic Shielding: Similar to fluorine, alkyl groups can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing the compound's stability and duration of action.

In studies of other drug scaffolds, such as xanthine (B1682287) derivatives, the addition and positioning of dimethyl groups have been shown to be critical for achieving high affinity and selectivity for specific receptors, like the A2A adenosine (B11128) receptor. nih.gov This principle is directly applicable to the indan-5-ol scaffold, where the 1,1-dimethyl groups are expected to play a crucial role in defining receptor fit and interaction strength.

Contribution of the Hydroxyl Group to Biological Efficacy

The phenolic hydroxyl (-OH) group at the 5-position is arguably one of the most critical functional groups for the biological efficacy of this compound. Phenols are common motifs in biologically active molecules due to the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor.

This dual capacity allows it to form strong, directional interactions with key amino acid residues (such as serine, threonine, histidine, or backbone carbonyls) in a receptor's binding site. Such interactions are often essential for anchoring the molecule in the correct orientation for a biological response. The removal or replacement of this hydroxyl group with a non-hydrogen bonding isostere (e.g., -H or -CH3) would likely lead to a significant or complete loss of activity. Studies on other classes of compounds have consistently shown the importance of hydroxyl groups for enhancing biological activity. mdpi.com The specific location of the -OH group on the aromatic ring is also vital, as this dictates the geometry of these crucial hydrogen bonds.

Positional Isomer Effects on SAR of Indan-5-ol Scaffolds

The specific placement of substituents on the indane aromatic ring is critical. The biological activity of this compound is defined by the ortho relationship between the hydroxyl and fluoro groups. Shifting any of these groups to a different position would create a positional isomer with a potentially vastly different biological profile.

This principle underscores the high degree of structural precision required for potent biological activity. The specific arrangement in this compound has likely been optimized to present the key interacting groups—the hydrogen-bonding hydroxyl group and the electronically-modulating fluorine atom—in a precise spatial geometry for optimal receptor fit.

Table 2: Hypothetical Comparison of Positional Isomers

| Compound Name | Positional Relationship (OH vs. F) | Expected Impact on Receptor Interaction |

| This compound | ortho | The fluorine atom strongly influences the electronic properties and acidity of the adjacent hydroxyl group. The specific geometry may be optimal for fitting into a defined binding pocket. |

| 4-Fluoro-1,1-dimethyl-indan-5-ol | ortho | Similar electronic influence as the 6-fluoro isomer, but the different spatial position of the fluorine could lead to steric clashes or enable new, favorable interactions within the receptor site. |

| 7-Fluoro-1,1-dimethyl-indan-5-ol | meta | The fluorine's electronic (inductive) effect on the hydroxyl group would be weaker. The altered geometry would require a different binding site conformation, likely changing the activity profile. |

Metabolic Pathways of 6 Fluoro 1,1 Dimethyl Indan 5 Ol Preclinical

In Vitro Metabolic Stability Assessment of 6-Fluoro-1,1-dimethyl-indan-5-ol (e.g., Microsomal Stability)

No data is currently available on the in vitro metabolic stability of this compound. A standard approach to determine this would involve incubating the compound with liver microsomes from various species. These microsomes contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance and half-life.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

| Human | Data not available | Data not available |

| This table is for illustrative purposes only. Data is not available. |

Identification of Key Metabolites of this compound

The identification of key metabolites of this compound has not been reported. Such studies would typically involve incubating the parent compound with hepatocytes or liver microsomes, followed by analysis using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the chemical structures of the resulting metabolites.

Enzymatic Biotransformation Mechanisms of this compound (e.g., Cytochrome P450 involvement, glucuronidation)

The specific enzymes responsible for the biotransformation of this compound are unknown. Generally, the metabolism of such a compound would likely involve two main phases of enzymatic reactions.

Phase I Metabolism: This would likely be mediated by Cytochrome P450 (CYP) enzymes. Potential reactions could include hydroxylation of the indane ring or demethylation of the dimethyl group. To confirm CYP involvement, reaction phenotyping studies with a panel of recombinant human CYP enzymes would be necessary.

Phase II Metabolism: The phenolic hydroxyl group of this compound is a likely site for conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), would be a probable pathway, resulting in the formation of a glucuronide conjugate. Sulfation, catalyzed by sulfotransferases (SULTs), could also occur.

Species Differences in Preclinical Metabolism

There is no information available regarding species-specific differences in the metabolism of this compound. Investigating these differences is a critical step in preclinical development to select the most appropriate animal model for predicting human metabolism and pharmacokinetics. This would involve comparative in vitro metabolism studies using liver microsomes and hepatocytes from different species, including rodents, non-rodents, and humans.

Analogues and Derivatives of 6 Fluoro 1,1 Dimethyl Indan 5 Ol: Design and Evaluation

Rational Design of Novel 6-Fluoro-1,1-dimethyl-indan-5-ol Analogues

The core structure of this compound provides a rigid scaffold that can be systematically modified to explore structure-activity relationships (SAR). The key structural features that are typically considered for modification include:

The Phenolic Hydroxyl Group: This group can participate in crucial hydrogen bonding interactions with the biological target. Its acidity and electronic properties can be fine-tuned by the introduction of substituents on the aromatic ring.

The Fluoro Substituent: The fluorine atom at the 6-position is expected to modulate the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group. Its presence can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the molecule.

The Gem-Dimethyl Group: The 1,1-dimethyl substitution provides steric bulk and can influence the molecule's orientation within a binding pocket. Modifications to this group can help to probe the spatial requirements of the target.

Computational modeling and molecular docking studies can be employed to predict the binding modes of designed analogues within the active site of gamma-secretase or other target proteins. These in silico methods help in prioritizing the synthesis of compounds with the highest predicted affinity and desired biological activity.

Synthetic Access to Diverse this compound Derivatives

The synthesis of a diverse library of this compound derivatives is essential for a thorough exploration of the structure-activity landscape. A common synthetic strategy involves the construction of the core indanol scaffold followed by functionalization.

A general synthetic route could commence with a commercially available substituted benzene (B151609) derivative, which can be elaborated to introduce the necessary functional groups. For instance, a Friedel-Crafts acylation or alkylation could be employed to build the indanone skeleton, which can then be reduced to the corresponding indanol. The introduction of the gem-dimethyl group can be achieved through various methods, including methylation of a suitable precursor.

To generate diversity, different synthetic approaches can be utilized to introduce a variety of substituents at different positions of the indane core. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to introduce a wide range of aryl, heteroaryl, or amino groups. Etherification or esterification of the phenolic hydroxyl group can also provide access to a series of analogues with altered physicochemical properties.

The following table outlines some potential synthetic strategies for generating diversity:

| Target Modification | Potential Synthetic Reaction | Reagents and Conditions |

| Aromatic Ring Substitution | Suzuki Coupling | Arylboronic acid, Pd catalyst, base |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | |

| Nitration followed by reduction | HNO3/H2SO4, then H2/Pd-C | |

| Phenolic Hydroxyl Modification | Williamson Ether Synthesis | Alkyl halide, base |

| Esterification | Acyl chloride or carboxylic acid, coupling agent | |

| Modifications at other positions | Functionalization of a ketone precursor | Grignard reaction, Wittig reaction |

Comparative Biological Evaluation of this compound Analogues (Preclinical)

The preclinical evaluation of newly synthesized this compound analogues is a critical step in identifying promising drug candidates. This evaluation typically involves a tiered approach, starting with in vitro assays to assess their primary biological activity and followed by more complex cell-based and in vivo models.

In Vitro Assays:

Initial screening is often performed using cell-free assays to determine the direct interaction of the compounds with their intended target. For gamma-secretase modulators, this would involve measuring the production of different Aβ peptide species (Aβ38, Aβ40, and Aβ42) in the presence of the test compounds. nih.gov Compounds that demonstrate a favorable shift in the Aβ ratio (increased Aβ38 and decreased Aβ42) are then selected for further testing.

Cell-Based Assays:

Compounds that show promising activity in vitro are then evaluated in cell-based models. Cell lines that overexpress the amyloid precursor protein (APP), such as SH-SY5Y or HEK293 cells, are commonly used to assess the ability of the compounds to modulate Aβ production in a more physiologically relevant environment. nih.gov These assays also provide an initial assessment of the compounds' cytotoxicity.

In Vivo Preclinical Studies:

The most promising candidates from cell-based assays are advanced to in vivo studies using animal models of Alzheimer's disease, such as transgenic mice that express human APP and presenilin mutations. nih.gov These studies aim to evaluate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the efficacy of the compounds in reducing Aβ pathology in the brain. Key endpoints in these studies often include the measurement of Aβ levels in the brain and cerebrospinal fluid, as well as the assessment of cognitive function in the animals.

The following table summarizes the preclinical evaluation pipeline for this compound analogues:

| Evaluation Stage | Model System | Key Parameters Measured |

| In Vitro | Cell-free gamma-secretase assay | Aβ38, Aβ40, Aβ42 levels; IC50/EC50 values |

| Cell-Based | APP-overexpressing cell lines (e.g., SH-SY5Y) | Aβ modulation, cytotoxicity (MTT assay) nih.gov |

| In Vivo | Transgenic mouse models of AD | Brain and CSF Aβ levels, cognitive performance |

Exploration of Bioisosteric Replacements for this compound Substructures

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity.

For this compound, several substructures can be considered for bioisosteric replacement:

Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophoric feature, but it can also be a site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance. Bioisosteric replacement of the phenol (B47542) can address this liability while maintaining or improving biological activity. Potential bioisosteres for the phenol group include other acidic functionalities or groups that can act as hydrogen bond donors.

Aromatic Ring: The benzene ring can be replaced with various heterocyclic systems to explore new chemical space and potentially improve properties such as solubility and target engagement.

Gem-Dimethyl Group: While providing steric bulk, the gem-dimethyl group can be replaced with other alkyl groups or small rings to fine-tune the lipophilicity and shape of the molecule.

The table below lists some potential bioisosteric replacements for the key substructures of this compound:

| Original Substructure | Potential Bioisosteric Replacement | Rationale |

| Phenolic -OH | Carboxylic acid, Tetrazole, Hydroxamic acid | Mimic acidity and hydrogen bonding potential, potentially alter metabolic profile. |

| Benzene Ring | Pyridine, Thiophene, Pyrazole | Introduce heteroatoms to modulate electronics, solubility, and potential for new interactions. |

| Gem-Dimethyl Group | Cyclopropyl, Ethyl groups | Alter steric bulk and lipophilicity to probe binding pocket requirements. |

Through a systematic process of rational design, diverse synthesis, and rigorous preclinical evaluation, novel analogues and derivatives of this compound can be developed and optimized as potential therapeutic agents for neurodegenerative diseases. The exploration of bioisosteric replacements further expands the chemical space and provides opportunities to fine-tune the pharmacological profile of this promising scaffold.

Future Research Directions for 6 Fluoro 1,1 Dimethyl Indan 5 Ol

Advanced Mechanistic Studies on 6-Fluoro-1,1-dimethyl-indan-5-ol

A thorough understanding of the mechanism of action is fundamental to the development of any potential therapeutic agent. For this compound, future research should prioritize elucidating how it interacts with biological systems at a molecular level.

Advanced mechanistic studies could involve:

Target Identification and Validation: Initial efforts would focus on identifying the specific molecular targets of this compound. This can be achieved through a combination of affinity chromatography, proteomics-based approaches, and computational target prediction. Once potential targets are identified, validation studies using techniques such as siRNA-mediated gene silencing or CRISPR-Cas9 gene editing in relevant cell models will be crucial.

Enzyme Kinetics and Inhibition Studies: If the compound is found to interact with an enzyme, detailed kinetic studies will be necessary to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the inhibition constant (Ki). The unique properties of the fluorine atom can be exploited in these studies, as it can act as a useful probe in mechanistic investigations of enzyme inhibitors. nih.gov

Structural Biology: X-ray crystallography or cryo-electron microscopy could be employed to solve the three-dimensional structure of this compound in complex with its biological target. This would provide invaluable insights into the specific molecular interactions driving its activity and guide the design of more potent and selective analogs.

Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental studies by predicting binding modes, estimating binding affinities, and exploring the conformational changes that occur upon binding. nih.gov Density Functional Theory (DFT) studies can also provide insights into the electronic properties of the molecule that may influence its reactivity and interactions. nih.gov

Exploration of New Biological Applications for this compound

The indane core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. eburon-organics.combeilstein-journals.org Future research should therefore explore a variety of potential therapeutic applications for this compound.

Potential areas for investigation include:

Anticancer Activity: Numerous indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. beilstein-journals.org Research could investigate the anti-proliferative and pro-apoptotic effects of this compound in a panel of human cancer cell lines. Mechanistic studies could then focus on its effects on key cancer-related pathways.

Anti-inflammatory Properties: The anti-inflammatory potential of indane derivatives is another promising area. beilstein-journals.org Future studies could assess the ability of this compound to modulate inflammatory pathways, for example, by measuring its effect on the production of pro-inflammatory cytokines in immune cells.

Neuroprotective Effects: Given that some indane derivatives have been explored for the treatment of neurodegenerative diseases, investigating the neuroprotective potential of this compound is a logical step. beilstein-journals.org This could involve studies in cellular models of neurodegeneration, assessing its ability to protect neurons from oxidative stress or excitotoxicity.

Antimicrobial Activity: The potential of this compound as an antimicrobial agent could also be explored, given the broad biological activities of indanones. beilstein-journals.org

The following table summarizes potential biological applications and the corresponding research focus for this compound.

| Potential Biological Application | Focus of Future Research |

| Anticancer | Evaluation of cytotoxic and pro-apoptotic effects in various cancer cell lines. |

| Anti-inflammatory | Assessment of modulation of inflammatory pathways and cytokine production. |

| Neuroprotection | Investigation of protective effects in cellular models of neurodegenerative diseases. |

| Antimicrobial | Screening for activity against a panel of pathogenic bacteria and fungi. |

Development of Prodrug Strategies for this compound

The presence of a phenolic hydroxyl group in this compound makes it a prime candidate for prodrug design. Prodrugs are inactive precursors that are converted into the active drug in the body, and this strategy can be employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent compound. nih.govresearchgate.net

Future research in this area could focus on:

Improving Bioavailability: The phenolic group can be masked with various promoieties to increase lipophilicity and enhance membrane permeability, potentially leading to improved oral bioavailability. researchgate.net

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby concentrating the active drug at the site of action and reducing systemic toxicity. nih.gov

Modulating Physicochemical Properties: Prodrug strategies can be used to improve aqueous solubility for parenteral formulations or to enhance chemical stability. researchgate.net

Common prodrug strategies for phenolic compounds that could be applied to this compound are outlined in the table below.

| Prodrug Linkage | Potential Advantages |

| Esters | Can be designed to be hydrolyzed by esterases, which are abundant in the body. |

| Carbonates | Similar to esters, they are susceptible to enzymatic cleavage. |

| Carbamates | Can offer a different hydrolysis rate and stability profile compared to esters. researchgate.net |

| Ethers | Generally more stable than esters and may require specific enzymes for cleavage. |

| Phosphates | Can significantly increase aqueous solubility. |

Investigation of Combination Modalities with this compound

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.govnih.gov If this compound demonstrates significant biological activity, investigating its potential in combination with other therapeutic agents would be a critical next step.

Future research on combination modalities could include:

Synergy Studies: In vitro studies could be designed to assess whether combining this compound with other drugs results in synergistic, additive, or antagonistic effects. This is often evaluated using methods such as the isobologram analysis.

Overcoming Drug Resistance: The compound could be tested for its ability to resensitize resistant cells to existing therapies or to prevent the development of drug resistance.

Targeting Multiple Pathways: Combining this compound with a drug that has a different mechanism of action could lead to a more effective treatment by targeting multiple disease-related pathways simultaneously. nih.gov

Technological Advancements in the Study of this compound

Advances in analytical and computational technologies offer powerful tools for accelerating the research and development of new chemical entities like this compound.

Future research should leverage these technologies, including:

Advanced Analytical Techniques: The fluorine atom in the molecule provides a unique handle for certain analytical techniques. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for studying the compound's metabolism and its interactions with biological macromolecules. nih.gov High-resolution mass spectrometry can be used for the identification and quantification of the compound and its metabolites in complex biological matrices.

High-Throughput Screening (HTS): HTS technologies can be used to rapidly screen large libraries of compounds for biological activity, which could help in identifying the most promising therapeutic applications for this compound and for discovering synergistic drug combinations.

Computational Chemistry and Artificial Intelligence: As mentioned earlier, computational tools can play a significant role in mechanistic studies. nih.gov Furthermore, machine learning and artificial intelligence algorithms could be used to analyze large datasets from screening assays to identify structure-activity relationships and to predict the biological activities of novel analogs.

Q & A

Q. Validation methods :

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., fluorine-induced deshielding in aromatic protons) .

- X-ray crystallography : Resolve spatial arrangement to confirm steric effects .

- Kinetic studies : Monitor reaction rates under varying conditions (e.g., substituent-directed regioselectivity) .

Basic: What spectroscopic techniques are critical for confirming the regiochemistry of fluorine in this compound?

Answer:

- ¹⁹F NMR : Directly identifies fluorine’s electronic environment (δ ~-110 to -130 ppm for aromatic fluorine) .

- NOESY/ROESY NMR : Detects spatial proximity between fluorine and neighboring protons to confirm substitution patterns.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ = C₁₁H₁₄FO + 193.17 g/mol) .

- IR Spectroscopy : Confirms hydroxyl presence (broad ~3200–3600 cm⁻¹ stretch) .

Q. Example workflow :

Synthesize and purify the compound.

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Cross-reference shifts with structurally similar compounds (e.g., 6-fluoro-4-methylindan-1-one δ 7.71 ppm for aromatic protons) .

Advanced: How can stereoselective synthesis of this compound be achieved to minimize racemization at the hydroxyl-bearing carbon?

Answer:

Strategies :

- Chiral auxiliaries : Use enantiopure catalysts (e.g., Sharpless epoxidation conditions) to direct hydroxyl configuration .

- Protecting groups : Temporarily block the hydroxyl with tert-butyldimethylsilyl (TBS) to prevent undesired inversion during alkylation .

- Low-temperature reactions : Reduce thermal agitation to preserve stereochemical integrity (e.g., -78°C in THF) .

Q. Validation :

- Polarimetry : Measure optical rotation ([α]D²⁵) against a racemic standard.

- Chiral HPLC : Separate enantiomers using a cellulose-based column .

Advanced: How should researchers optimize Friedel-Crafts alkylation steps in the synthesis of this compound derivatives?

Answer:

Key variables :

Q. Outcome metrics :

- Monitor yield via TLC (e.g., Rf = 0.49 in 70:30 EtOAc:hexanes) .

- Characterize intermediates by NMR after each step to confirm regiochemistry.

Advanced: How can contradictions in reported biological activities of this compound derivatives be resolved across in vitro and in vivo studies?

Answer:

Potential sources of discrepancy :

- Metabolic instability : Fluorine’s metabolic resistance in vitro vs. rapid clearance in vivo .

- Assay conditions : Varying pH or co-solvents (e.g., DMSO) alter compound solubility and activity .

- Structural analogs : Minor substituent changes (e.g., methoxy vs. hydroxyl) drastically affect target binding .

Q. Resolution workflow :

Validate purity (>98% by HPLC) to exclude impurities as confounding factors.

Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability).

Use isogenic cell/animal models to control for metabolic variability .

Advanced: What strategies ensure reproducibility in multi-step syntheses of this compound derivatives?

Answer:

Critical steps :

Q. Case study :

- Intermediate isolation: In a CuI-catalyzed coupling (30% yield), partial solvent evaporation and vacuum filtration minimized byproducts .

Advanced: How can computational modeling predict the biological targets of this compound?

Answer:

Methodology :

Docking simulations : Use AutoDock Vina to screen against enzyme databases (e.g., PDB) based on fluorine’s steric/electronic profile .

QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with activity data from analogs .

MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .

Validation :

Compare predicted IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorometric kinase assays) .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., fluorinated byproducts) .

- Waste disposal : Segregate halogenated waste per EPA guidelines (e.g., incineration for fluorinated organics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.